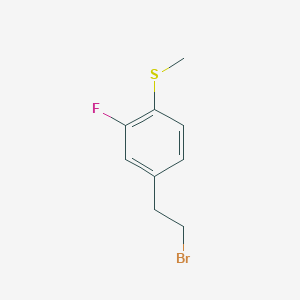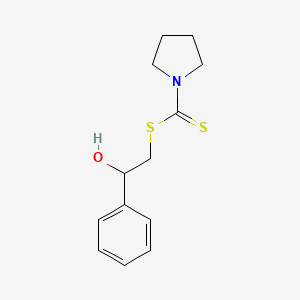![molecular formula C20H18ClNO B14178414 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-72-6](/img/structure/B14178414.png)
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methylpyridinone core
准备方法
The synthesis of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridinone intermediate.
Addition of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts alkylation reaction, using a chlorophenyl halide and a Lewis acid catalyst.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper(I) iodide), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one can be compared with similar compounds, such as:
1-Benzyl-3-[(2-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
1-Benzyl-3-[(2-bromophenyl)methyl]-2-methylpyridin-4(1H)-one:
1-Benzyl-3-[(2-methylphenyl)methyl]-2-methylpyridin-4(1H)-one: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
919366-72-6 |
|---|---|
分子式 |
C20H18ClNO |
分子量 |
323.8 g/mol |
IUPAC 名称 |
1-benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C20H18ClNO/c1-15-18(13-17-9-5-6-10-19(17)21)20(23)11-12-22(15)14-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
InChI 键 |
PNMITXAGFZBNQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
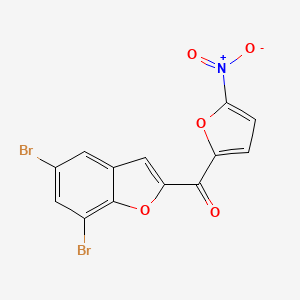
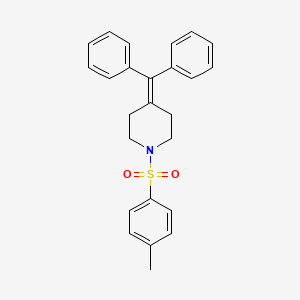
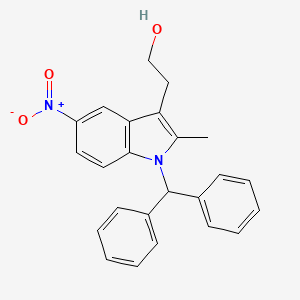
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
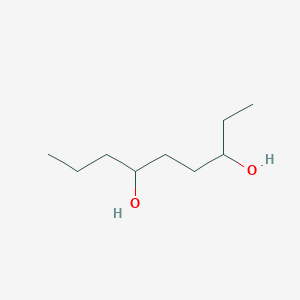
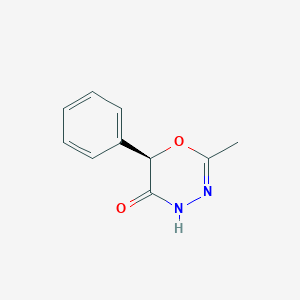
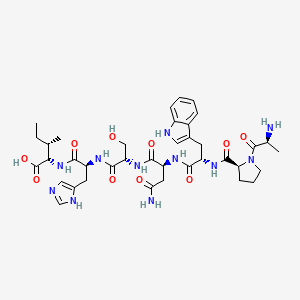
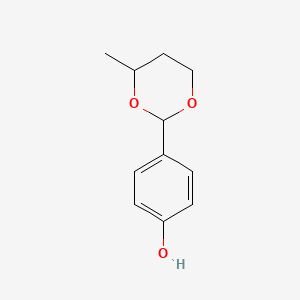
![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)

